molecular formula C9H6ClF3O2 B1587036 2-Chloro-5-(trifluoromethyl)phenylacetic acid CAS No. 22893-39-6

2-Chloro-5-(trifluoromethyl)phenylacetic acid

Cat. No. B1587036
CAS RN: 22893-39-6
M. Wt: 238.59 g/mol
InChI Key: PDKWZFJSOMUXLE-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethyl)phenylacetic acid” is an organic compound . It is used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .


Molecular Structure Analysis

The molecular formula of “2-Chloro-5-(trifluoromethyl)phenylacetic acid” is C9H6ClF3O2 . The InChI Key is PDKWZFJSOMUXLE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Chloro-5-(trifluoromethyl)phenylacetic acid” appears as white crystals or powder . The assay (HPLC) is ≥96.0% . The melting point is between 108.0-117.0°C .

Scientific Research Applications

Synthesis of Potential Antithrombotics and Lipoxygenase Inhibitors

  • Summary of Application: “2-(Trifluoromethyl)phenylacetic acid” has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . These compounds could have potential applications in the treatment of thrombosis and conditions related to lipoxygenase activity.

Synthesis of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized using “2-Chloro-5-(trifluoromethyl)phenylacetic acid”, have applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also find use in the pharmaceutical and veterinary industries .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-6(9(11,12)13)3-5(7)4-8(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKWZFJSOMUXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380782
Record name 2-Chloro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)phenylacetic acid

CAS RN

22893-39-6
Record name 2-Chloro-5-(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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